

EW-7195 chemical structure and properties

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Compound of Interest

Compound Name: EW-7195

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An In-depth Technical Guide to **EW-7195**: A Potent ALK5 Inhibitor for Cancer Research

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to **EW-7195**, a selective inhibitor of the TGF- β type I receptor, activin receptor-like kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and TGF- β signaling.

Chemical Structure and Properties

EW-7195, with the IUPAC name 3-[[[5-(6-Methyl-2-pyridinyl)-4-[1][2][3]triazolo[1,5-a]pyridin-6-yl-1H-imidazol-2-yl]methyl]amino]benzonitrile, is a small molecule inhibitor. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	3-[[[5-(6-Methyl-2-pyridinyl)-4-[1][2][3]triazolo[1,5-a]pyridin-6-yl-1H-imidazol-2-yl]methyl]amino]benzonitrile
Molecular Formula	C ₂₃ H ₁₈ N ₈
Molecular Weight	406.44 g/mol
CAS Number	1352609-28-9
Appearance	Crystalline solid
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability

Chemical Structure:

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Biological Activity and Mechanism of Action

EW-7195 is a potent and highly selective inhibitor of ALK5, a key kinase in the transforming growth factor-beta (TGF- β) signaling pathway. The TGF- β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in later stages.

Mechanism of Action:

TGF- β ligands initiate signaling by binding to the TGF- β type II receptor (T β RII), which then recruits and phosphorylates the TGF- β type I receptor, ALK5. Activated ALK5 subsequently

phosphorylates the downstream signaling molecules Smad2 and Smad3. These phosphorylated R-Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

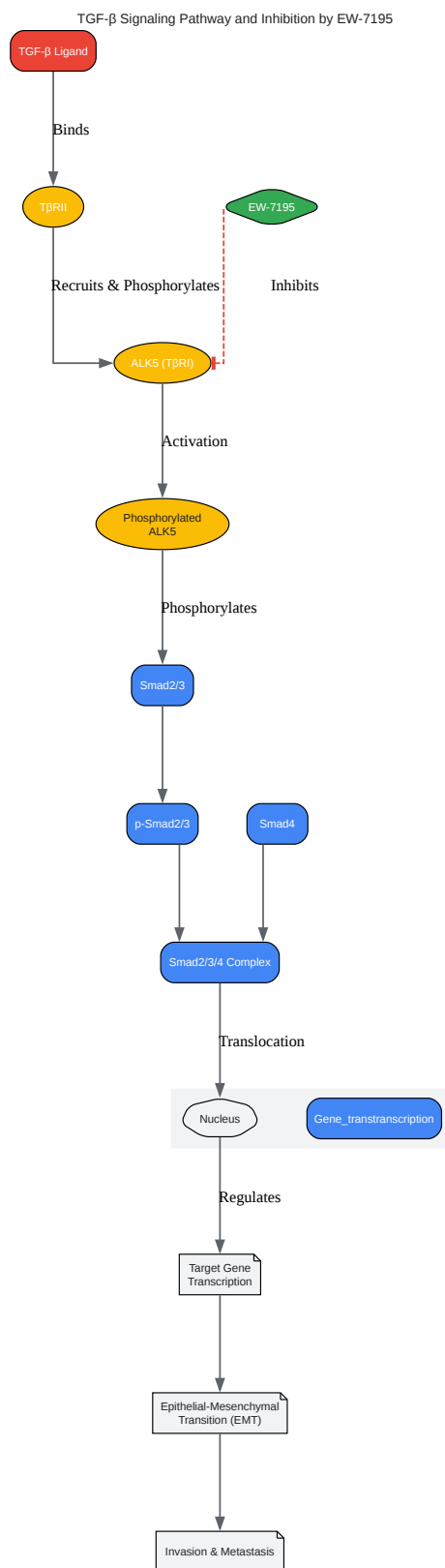
EW-7195 exerts its inhibitory effect by competing with ATP for the binding site on the ALK5 kinase domain. This prevents the phosphorylation of Smad2 and the subsequent nuclear translocation of the Smad2/3 complex, effectively blocking the canonical TGF- β signaling pathway.[2][4][5] This inhibition has been shown to suppress the epithelial-to-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis.[5]

Quantitative Biological Data:

Parameter	Value
ALK5 (TGF β R1) IC ₅₀	4.83 nM[4][6]
Selectivity	>300-fold selective for ALK5 over p38 α [4]
In Vitro Activity	Efficiently inhibits TGF- β 1-induced Smad2 phosphorylation at concentrations of 0.5-1 μ M. [4]
In Vivo Efficacy (Breast Cancer)	Inhibits lung metastasis in 4T1 orthotopic xenograft and MMTV/cNeu transgenic mouse models at a dose of 40 mg/kg (i.p., three times a week).[4]

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF- β signaling pathway and the point of inhibition by **EW-7195**.



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Caption: TGF- β signaling pathway and the inhibitory action of **EW-7195** on ALK5.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **EW-7195**.

ALK5 Kinase Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of **EW-7195** to inhibit TGF- β -induced transcriptional activity.[\[7\]](#)
[\[8\]](#)[\[9\]](#)

Materials:

- HEK293T cells (or other suitable cell line)
- SBE (Smad Binding Element)-luciferase reporter vector
- Renilla luciferase control vector
- Transfection reagent
- DMEM with 10% FBS
- Serum-free DMEM
- Recombinant human TGF- β 1
- **EW-7195**
- Dual-Luciferase® Reporter Assay System
- 96-well white, clear-bottom plates
- Luminometer

Procedure:

- **Cell Seeding:** Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3×10^4 cells/well in 100 μ L of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.
- **Transfection:** Co-transfect the cells with the SBE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
- **Serum Starvation:** After 24 hours of transfection, replace the medium with 90 μ L of serum-free DMEM and incubate for 4-6 hours.
- **Compound Treatment:** Prepare serial dilutions of **EW-7195** in serum-free DMEM. Add 10 μ L of the diluted compound to the respective wells.
- **TGF- β 1 Stimulation:** After 1 hour of pre-treatment with **EW-7195**, stimulate the cells by adding 10 μ L of TGF- β 1 (final concentration of 5 ng/mL) to each well (except for the unstimulated control).
- **Incubation:** Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
- **Luciferase Assay:** Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's protocol.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC₅₀ value.

Western Blot for Phosphorylated Smad2

This protocol details the detection of phosphorylated Smad2 (p-Smad2) levels in response to TGF- β 1 stimulation and **EW-7195** treatment.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Mammary epithelial cells (e.g., NMuMG)
- DMEM with 10% FBS

- Serum-free DMEM
- Recombinant human TGF- β 1
- **EW-7195**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% BSA in TBST)
- Primary antibodies: anti-p-Smad2 (Ser465/467), anti-Smad2, anti- β -actin
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Culture and Treatment:** Seed NMuMG cells and grow to 70-80% confluency. Serum starve the cells for 16-24 hours. Pre-treat with various concentrations of **EW-7195** for 1 hour, followed by stimulation with TGF- β 1 (5 ng/mL) for 1 hour.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.

- **SDS-PAGE and Transfer:** Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-Smad2) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Stripping and Re-probing:** To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad2 and β-actin.

Wound Healing (Scratch) Assay

This assay assesses the effect of **EW-7195** on TGF-β1-induced cell migration.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Mammary epithelial cells (e.g., NMuMG)
- DMEM with 10% FBS
- Serum-free DMEM
- Recombinant human TGF-β1
- **EW-7195**
- 200 µL pipette tip
- Microscope with a camera

Procedure:

- **Cell Seeding:** Seed NMuMG cells in a 6-well plate and grow to a confluent monolayer.

- **Wound Creation:** Create a "scratch" or wound in the cell monolayer using a sterile 200 μ L pipette tip.
- **Washing:** Wash the cells with PBS to remove detached cells and debris.
- **Treatment:** Add serum-free DMEM containing different concentrations of **EW-7195**. After 1 hour, add TGF- β 1 (5 ng/mL) to the appropriate wells.
- **Image Acquisition:** Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
- **Data Analysis:** Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.

In Vivo Orthotopic Breast Cancer Metastasis Model

This protocol describes the establishment of an orthotopic breast cancer xenograft model in Balb/c mice to evaluate the anti-metastatic potential of **EW-7195**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- 4T1 murine mammary carcinoma cells
- Female Balb/c mice (6-8 weeks old)
- Matrigel
- Surgical instruments
- Anesthesia (e.g., isoflurane)
- **EW-7195** formulation for intraperitoneal (i.p.) injection
- Calipers

Procedure:

- **Cell Preparation:** Culture 4T1 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1×10^6

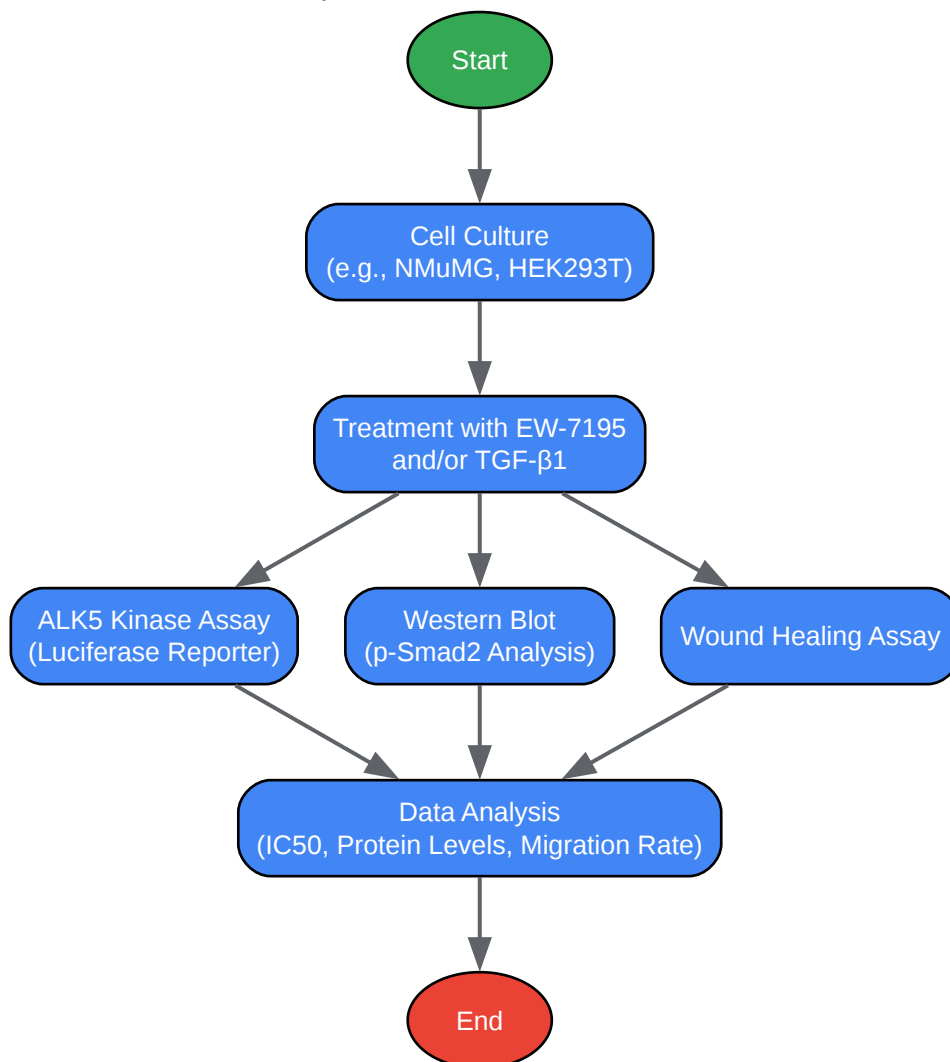
cells/100 μ L.

- Orthotopic Injection: Anesthetize the mice. Inject 100 μ L of the cell suspension into the fourth mammary fat pad.
- Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and measure the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- Treatment: Once the primary tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer **EW-7195** (e.g., 40 mg/kg, i.p.) or vehicle control three times a week.
- Metastasis Assessment: After a pre-determined period (e.g., 3-4 weeks), euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface. For more quantitative analysis, the lungs can be fixed, sectioned, and stained with hematoxylin and eosin (H&E).

Experimental and Logical Workflows

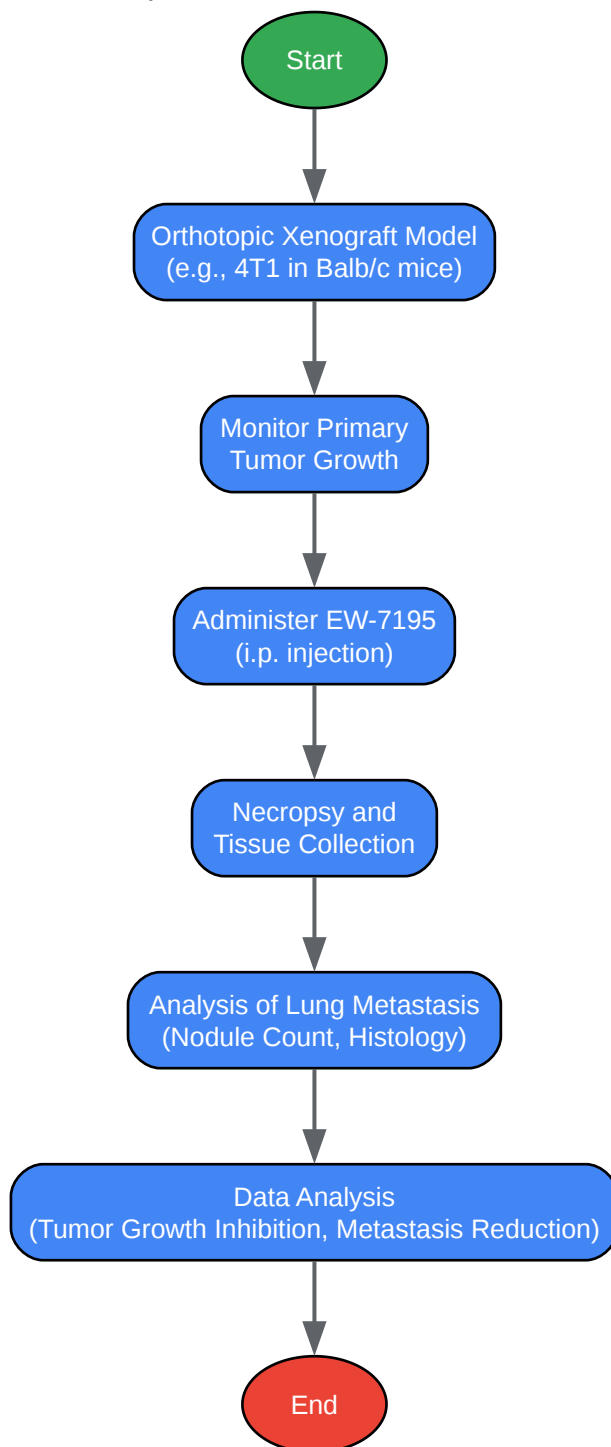
The following diagrams illustrate the workflows for in vitro and in vivo studies of **EW-7195**.

In Vitro Experimental Workflow for EW-7195

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Caption: Workflow for in vitro characterization of **EW-7195**.

In Vivo Experimental Workflow for EW-7195

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Caption: Workflow for in vivo evaluation of **EW-7195**'s anti-metastatic efficacy.

Conclusion

EW-7195 is a valuable research tool for investigating the role of the TGF- β signaling pathway in cancer progression and metastasis. Its high potency and selectivity for ALK5 make it a suitable candidate for preclinical studies aimed at developing novel anti-cancer therapeutics. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive evaluation of **EW-7195** and other ALK5 inhibitors. Further research into its pharmacokinetic and toxicological profile will be crucial for its potential clinical translation.

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References

- 1. pubcompare.ai [pubcompare.ai]
- 2. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. cellsignal.com [cellsignal.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]

- 14. Development of a Wound-Healing Protocol for In Vitro Evaluation of Urothelial Cell Growth [mdpi.com]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. Frontiers | TGF- β 1 Pretreatment Improves the Function of Mesenchymal Stem Cells in the Wound Bed [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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